2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid
Description
2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid (CAS 936214-27-6, C₁₇H₂₃NO₄) is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amine and a tetrahydro-naphthyl substituent. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its role in stabilizing amines during solid-phase reactions and enhancing solubility in organic solvents . Its structural complexity, combining a partially saturated naphthalene ring and a Boc group, makes it a valuable intermediate in drug discovery programs, particularly for targeting hydrophobic binding pockets in proteins .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-7,13-14H,8-10H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGPFPCMFPOHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646965, DTXSID801130553 | |
| Record name | [(tert-Butoxycarbonyl)amino](1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936214-27-6, 51522-22-6 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936214-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthaleneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the tetrahydronaphthyl moiety: This can be achieved through hydrogenation of a naphthalene derivative under catalytic conditions.
Coupling reaction: The protected amino group and the tetrahydronaphthyl moiety are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Fundamental Reaction Types
This compound undergoes three primary reaction types, each influenced by its structural features:
a) Oxidation
-
Reagents : Potassium permanganate
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Conditions : Aqueous medium
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Outcome : Likely cleavage of the tetrahydronaphthyl moiety or oxidation of the Boc group
b) Reduction
-
Reagents : Palladium on carbon (Pd/C)
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Conditions : Hydrogen atmosphere
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Outcome : Potential hydrogenation of aromatic rings or reduction of carbonyl groups
c) Substitution
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Reagents : Trifluoroacetic acid (TFA)
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Conditions : Acidic medium
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Outcome : Deprotection of the Boc group, generating a free amino group
| Reaction Type | Reagents | Conditions | Key Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ | Aqueous | Bond cleavage |
| Reduction | Pd/C, H₂ | Hydrogen | Hydrogenation |
| Substitution | TFA | Acidic | Boc removal |
Palladium-Catalyzed α-Arylation
A significant reaction involves α-arylation with aryl halides, as demonstrated in a method published in Organic Letters .
Reaction Scope
-
Substrates : Phenyl acetic acid derivatives react with aryl halides (e.g., 1-bromo-4-tert-butylbenzene)
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Catalyst : Pd(OAc)₂/NiXantphos
-
Conditions : Toluene, 110°C, KN(SiMe₃)₂ base
Key Observations :
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Electron-donating groups (e.g., methoxy) enhance reactivity (86% yield)
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Electron-withdrawing groups (e.g., CF₃) reduce yields (65%)
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Steric hindrance (e.g., 2-tolyl acetic acid) lowers efficiency (53% yield)
Optimized Protocol
| Parameter | Detail |
|---|---|
| Solvent | Toluene (preferred over DME/THF) |
| Catalyst Load | 5 mol% Pd(OAc)₂, 7.5 mol% NiXantphos |
| Base | KN(SiMe₃)₂ (2.5–3 equiv) |
| Temperature | 110°C |
| Yield | >95% (optimized conditions) |
Scalability
A gram-scale reaction with 4-methoxy phenyl acetic acid and 4-tert-butyl bromobenzene achieved a 74% isolated yield, demonstrating practical utility .
Boc Group Reactivity
The tert-butoxycarbonyl (Boc) group undergoes selective deprotection under acidic conditions (TFA), releasing the amino group without affecting the tetrahydronaphthyl moiety.
Arylation Mechanism
The palladium-catalyzed coupling proceeds via:
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Oxidative Addition : Pd(0) inserts into the C–Br bond of aryl halides.
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Transmetallation : KN(SiMe₃)₂ facilitates transfer of the aryl group to the acetic acid substrate.
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Reductive Elimination : Forms the C–C bond between the aryl group and the α-carbon of the acetic acid .
Limitations and Challenges
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Substrate Sensitivity : Pyridyl acetic acids require NaOtBu instead of KN(SiMe₃)₂ to achieve 70% yields .
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Functional Group Compatibility : Ketones, esters, or amides in aryl halides inhibit coupling .
This compound’s reactivity highlights its utility in constructing complex molecules, particularly in medicinal chemistry. The palladium-catalyzed aryl coupling, combined with Boc group transformations, provides a robust framework for synthesizing bioactive derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.
Antitumor Activity
Recent studies have indicated that derivatives of 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic acid exhibit promising antitumor properties. For instance, researchers synthesized various analogs and tested them against different cancer cell lines, demonstrating significant cytotoxic effects.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.4 |
| Compound B | MCF-7 | 3.8 |
| Compound C | A549 | 6.1 |
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. In vitro experiments showed that it could reduce oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
Drug Development
The compound serves as a key intermediate in the synthesis of more complex pharmaceuticals.
Synthesis of Peptide Analogs
The Boc protection group allows for selective reactions that can lead to the synthesis of peptide analogs with enhanced stability and bioactivity. Researchers have successfully used this compound to create novel peptides that target specific receptors involved in various diseases.
Case Study: Synthesis of a Novel Peptide
In a recent study, scientists synthesized a peptide using this compound as a starting material. The resulting peptide showed improved binding affinity to its target receptor compared to its unmodified counterparts.
Biological Research
This compound is also utilized in biological studies to understand protein interactions and cellular mechanisms.
Mechanistic Studies
Research has employed this compound to investigate the mechanism of action of certain enzymes and receptors. By modifying the structure of the compound, scientists can elucidate how specific interactions occur at the molecular level.
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated inhibition of target enzyme activity by 40% at 10 µM concentration. |
| Receptor Binding Studies | Identified binding sites on receptors using labeled analogs derived from this compound. |
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid would depend on its specific application. In drug development, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Isomer: 2-(Boc-amino)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid
A key structural analog is the positional isomer where the tetrahydro-naphthyl group is attached at the 1-position instead of the 2-position. This minor positional difference significantly impacts steric and electronic properties:
- Ring Strain : The 2-position substitution in the parent compound allows for a more planar conformation, improving stability in acidic Boc-deprotection conditions compared to the 1-isomer .
Methoxy-Substituted Analog: 2-(6-Methoxynaphthalen-2-yl)acetic Acid
Unlike the Boc-protected tetrahydro-naphthyl derivative, 2-(6-methoxynaphthalen-2-yl)acetic acid (CAS unspecified) lacks amine functionality but features a methoxy group. Key differences include:
- Electron Effects : The methoxy group’s electron-donating nature increases the acidity of the acetic acid proton (pKa ~3.5 vs. ~4.5 for Boc-protected analogs), enhancing water solubility .
- Applications: This compound is often used as a non-steroidal anti-inflammatory drug (NSAID) precursor, whereas the Boc-tetrahydro-naphthyl variant is tailored for peptide backbone modifications .
Amino Acid Hydrochloride: 2-Amino-2-naphthalen-2-ylacetic Acid Hydrochloride
The hydrochloride salt (CAS 433292-03-6) lacks both the Boc group and the tetrahydro modification. Comparisons highlight:
- Solubility : The hydrochloride form exhibits high aqueous solubility (>50 mg/mL) but poor organic solvent compatibility, contrasting with the Boc-protected analog’s lipophilicity .
- Stability : The free amine in the hydrochloride salt is prone to oxidation, necessitating inert storage conditions, whereas the Boc group enhances air and moisture stability .
Data Table: Key Properties of Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Stability Notes |
|---|---|---|---|---|---|---|
| 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid | 936214-27-6 | C₁₇H₂₃NO₄ | 305.37 | Boc-amine, tetrahydro-naphthyl | Low | Stable under acidic cleavage |
| 2-(Boc-amino)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid | Not reported | C₁₇H₂₃NO₄ | 305.37 | Boc-amine, 1-tetrahydro-naphthyl | Low | Potential steric instability |
| 2-(6-Methoxynaphthalen-2-yl)acetic Acid | Not reported | C₁₃H₁₂O₃ | 216.24 | Methoxy, naphthyl | Moderate | Photostable |
| 2-Amino-2-naphthalen-2-ylacetic Acid Hydrochloride | 433292-03-6 | C₁₂H₁₂ClNO₂ | 253.69 | Free amine, naphthyl | High | Air-sensitive |
Biological Activity
2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic acid (CAS No. 936214-27-6) is a compound with significant potential in medicinal chemistry due to its structural features that allow for various biological activities. The compound consists of a naphthalene moiety and a tert-butoxycarbonyl (Boc) protected amino group, which contributes to its reactivity and interaction with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuroprotective effects.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- Appearance : White to yellow solid
- Safety Classifications : Warning (GHS07), with hazard statements indicating potential health risks upon ingestion or skin contact .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of amino acids conjugated with naphthalene structures exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that involve disrupting bacterial cell walls and inhibiting protein synthesis.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 11 | 10 |
| Escherichia coli | 12 | 8 | |
| Pseudomonas aeruginosa | 10 | 12 |
The compound's derivatives exhibited zones of inhibition ranging from 10 mm to 12 mm against various bacterial strains, indicating a promising level of antibacterial activity comparable to conventional antibiotics .
Anticancer Activity
Studies have also investigated the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA).
Table 2: Anticancer Activity Assessment
| Cell Line | IC50 (µM) |
|---|---|
| Ehrlich’s Ascites Carcinoma | 15 |
| Dalton’s Lymphoma Ascites | 20 |
The results suggest that the compound may interfere with cellular processes critical for tumor growth, although further studies are necessary to elucidate the precise mechanisms involved .
Neuroprotective Effects
Preliminary research has indicated that compounds similar to this compound may possess neuroprotective properties. These effects are hypothesized to be due to antioxidant activities that protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegenerative diseases, treatment with the compound resulted in improved cognitive function and reduced neuronal damage compared to control groups. The observed effects were attributed to the compound's ability to scavenge free radicals and modulate neuroinflammatory pathways .
Q & A
What are the key considerations in designing a synthetic route for 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid?
Answer:
Designing a synthetic route requires addressing:
- Protection of the amino group : The Boc (tert-butoxycarbonyl) group is critical for preventing undesired side reactions during coupling or functionalization. Boc-protection is typically achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine .
- Tetrahydro-naphthyl moiety : Starting materials such as 1,2,3,4-tetrahydro-2-naphthoic acid (CAS 53440-12-3) or derivatives can serve as precursors. Stereochemical control during alkylation or condensation steps is essential to avoid racemization .
- Coupling methods : Amide bond formation may require activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (e.g., DCC) to link the Boc-protected amino group to the tetrahydro-naphthyl backbone .
How can researchers optimize the yield of Boc protection during synthesis?
Answer:
Key optimization strategies include:
- Reaction conditions : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent hydrolysis of the Boc group. Optimal temperatures (0–25°C) and reaction times (12–24 hours) minimize side reactions .
- Catalyst selection : Bases like DMAP (4-dimethylaminopyridine) can accelerate Boc protection by deprotonating reactive intermediates .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity and yield .
What analytical techniques are effective for characterizing stereochemical purity?
Answer:
- Chiral HPLC : Using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol (95:5) resolves enantiomers, with detection via UV or polarimetry .
- NMR spectroscopy : H-H NOESY or C DEPT experiments identify spatial interactions between the Boc group and tetrahydro-naphthyl protons to confirm stereochemistry .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples .
How should discrepancies in NMR spectral data be addressed?
Answer:
- Deuterated solvents : Use DMSO-d6 or CDCl3 to eliminate solvent peaks interfering with signal assignment .
- Impurity analysis : LC-MS or HPLC identifies by-products (e.g., de-Boc derivatives or unreacted starting materials) that may skew integration values .
- 2D NMR : HSQC and HMBC correlate H and C signals to resolve overlapping peaks from the tetrahydro-naphthyl ring and Boc group .
What are common impurities, and how can they be identified?
Answer:
- By-products :
- Identification methods :
What strategies enhance solubility for biological assays?
Answer:
- pH adjustment : Dissolve in aqueous buffers (pH 7–8) using sodium bicarbonate to deprotonate the carboxylic acid group .
- Co-solvents : Use DMSO (<10% v/v) or ethanol to improve solubility without denaturing proteins .
- Salt formation : Convert the free acid to a sodium or potassium salt via ion-exchange resins .
Advanced Research Questions
How to ensure regioselectivity in multi-step syntheses involving the tetrahydro-naphthyl moiety?
Answer:
- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl or amino groups) on the tetrahydro-naphthyl ring using silyl ethers or benzyl groups .
- Catalytic control : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to direct substitutions to specific positions .
How can computational methods predict reactivity and stability?
Answer:
- DFT calculations : Simulate transition states to evaluate activation energies for Boc deprotection or ester hydrolysis .
- Molecular dynamics (MD) : Model solvation effects and conformational stability in aqueous vs. organic solvents .
What challenges arise in scaling up synthesis while maintaining enantiomeric excess?
Answer:
- Catalyst scalability : Transition from homogeneous catalysts (e.g., chiral oxazaborolidines) to heterogeneous systems (e.g., immobilized enzymes) reduces costs .
- Crystallization optimization : Use seeding or controlled cooling to enhance crystal purity during large-scale recrystallization .
How does the tetrahydro-naphthyl group affect peptide coupling efficiency?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
